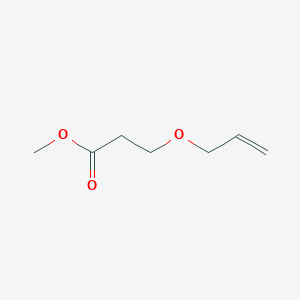

Methyl 3-prop-2-enoxypropanoate

Description

Methyl 3-prop-2-enoxypropanoate is a methyl ester derivative of propanoic acid featuring a prop-2-enoxy (allyl ether) substituent at the third carbon of the propanoate backbone. Its molecular structure is characterized by the formula CH₂=CHCH₂-O-CH₂CH₂COOCH₃, combining ester, ether, and alkene functionalities. This compound is typically synthesized via esterification of 3-prop-2-enoxypropanoic acid with methanol or through multicomponent protocols analogous to those described for substituted methyl propanoates . The allyl ether group enhances its utility in polymerization, crosslinking, or as a reactive intermediate in organic synthesis.

Properties

CAS No. |

93639-67-9 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

methyl 3-prop-2-enoxypropanoate |

InChI |

InChI=1S/C7H12O3/c1-3-5-10-6-4-7(8)9-2/h3H,1,4-6H2,2H3 |

InChI Key |

ZAVRODBWULSJSI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCOCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-prop-2-enoxypropanoate can be synthesized through the esterification of 3-prop-2-enoxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-prop-2-enoxypropanoic acid+methanolsulfuric acidMethyl 3-prop-2-enoxypropanoate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-prop-2-enoxypropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or ether functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 3-prop-2-enoxypropanoic acid.

Reduction: 3-prop-2-enoxypropanol.

Substitution: Various substituted esters or ethers depending on the nucleophile used.

Scientific Research Applications

Methyl 3-prop-2-enoxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its role in drug development and as a precursor for pharmaceutical agents.

Industry: Utilized in the production of polymers, resins, and coatings due to its reactive ester and ether groups.

Mechanism of Action

The mechanism of action of methyl 3-prop-2-enoxypropanoate involves its reactivity as an ester and ether. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the ether group can participate in various substitution reactions. These reactions are facilitated by the presence of nucleophiles or electrophiles, depending on the reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 3-prop-2-enoxypropanoate belongs to a broader class of substituted propanoate esters. Below is a detailed comparison with structurally analogous compounds, emphasizing substituent effects, molecular properties, and applications.

Structural and Functional Comparisons

Key Research Findings

Reactivity and Stability: The allyl ether group in this compound confers susceptibility to radical-initiated polymerization or thiol-ene click chemistry, similar to other allyl-functionalized esters.

Physicochemical Properties: Solubility: Allyl ethers (e.g., this compound) exhibit moderate hydrophobicity, whereas sulfonyl-containing esters (e.g., Ethyl 3-(methylsulfonyl)propanoate) are more polar and water-soluble . Volatility: Methyl esters generally have lower boiling points than their parent acids. For example, this compound’s volatility is comparable to methyl salicylate (a VOC with similar ester mass) .

Applications: Methyl 3-amino-2,2-dibenzylpropanoate’s steric hindrance and chirality make it valuable in asymmetric synthesis . Diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester) are used as biomarkers in resin analysis via gas chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.